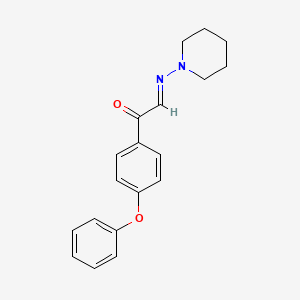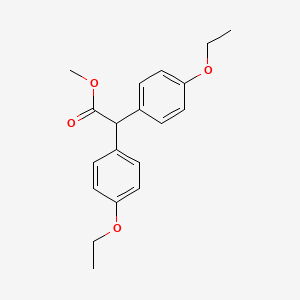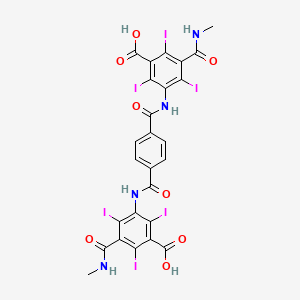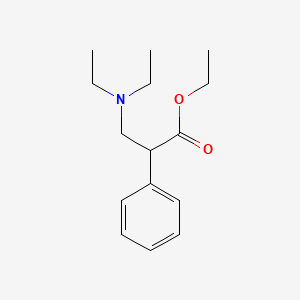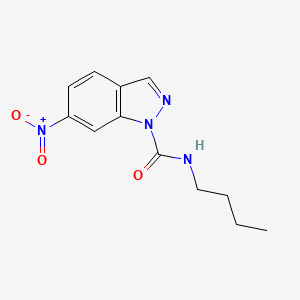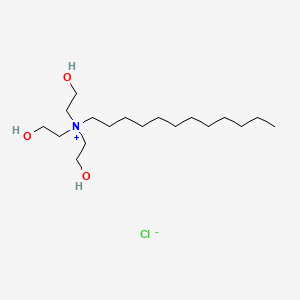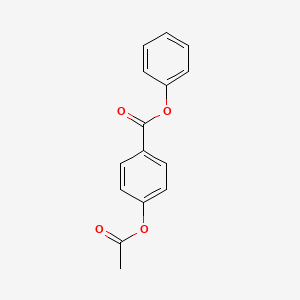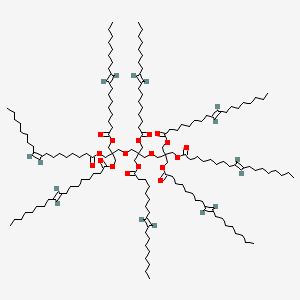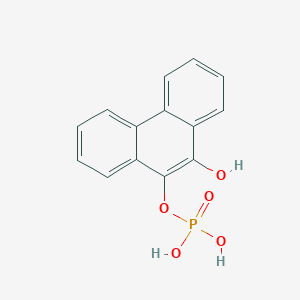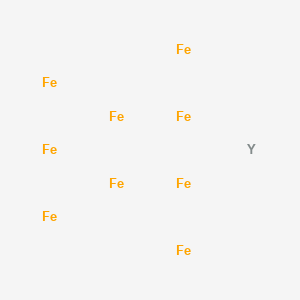
Iron;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-yttrium compounds, particularly yttrium iron garnet (Y3Fe5O12), are of significant interest due to their unique magnetic and optical properties. Yttrium iron garnet is a ferrimagnetic material that has been extensively studied for its applications in microwave and magneto-optical devices . The combination of iron and yttrium results in a compound with remarkable stability and a wide range of industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium iron garnet can be synthesized using various methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition (CVD). One common method involves mixing yttrium oxide (Y2O3) and iron oxide (Fe2O3) powders, followed by calcination at high temperatures (around 1300°C) to form yttrium iron garnet . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, leading to the formation of a gel that is then calcined to produce yttrium iron garnet .
Industrial Production Methods: In industrial settings, yttrium iron garnet is often produced using liquid phase epitaxy (LPE) and pulsed laser deposition (PLD). LPE involves the growth of single-crystal films from a liquid phase, while PLD uses high-energy laser pulses to ablate a target material, depositing it onto a substrate . These methods allow for the production of high-quality yttrium iron garnet films with controlled thickness and composition.
Análisis De Reacciones Químicas
Types of Reactions: Yttrium iron garnet undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form yttrium iron oxide (YFeO3) under specific conditions . Reduction reactions can also occur, particularly in the presence of reducing agents like hydrogen gas.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of yttrium iron garnet include metal chlorides, alkoxides, and reducing agents. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired phase and composition .
Major Products Formed: The major products formed from these reactions include various iron-yttrium oxides and garnets, each with distinct magnetic and optical properties. These products are used in a wide range of applications, from microwave devices to optical communication systems .
Aplicaciones Científicas De Investigación
Yttrium iron garnet has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the synthesis of advanced materials. In biology and medicine, yttrium iron garnet nanoparticles are explored for their potential in drug delivery and magnetic resonance imaging (MRI) contrast agents . Industrially, yttrium iron garnet is used in the production of microwave devices, optical isolators, and sensors .
Mecanismo De Acción
The mechanism of action of yttrium iron garnet involves its magnetic and optical properties. The compound exhibits ferrimagnetism, where the magnetic moments of the iron ions are aligned in opposite directions, resulting in a net magnetic moment . This property is exploited in various applications, such as magneto-optical devices and microwave communication systems. The molecular targets and pathways involved include the interaction of the magnetic moments with external magnetic fields, leading to phenomena like Faraday rotation .
Comparación Con Compuestos Similares
Yttrium iron garnet is unique compared to other similar compounds like yttrium aluminum garnet (Y3Al5O12) and yttrium gallium garnet (Y3Ga5O12). While yttrium aluminum garnet is widely used in laser applications due to its excellent optical properties, yttrium iron garnet is preferred for its magnetic properties . Yttrium gallium garnet, on the other hand, is used in high-temperature applications due to its thermal stability . The uniqueness of yttrium iron garnet lies in its combination of magnetic and optical properties, making it suitable for a wide range of applications.
Similar Compounds
- Yttrium aluminum garnet (Y3Al5O12)
- Yttrium gallium garnet (Y3Ga5O12)
- Iron oxide (Fe2O3)
- Yttrium oxide (Y2O3)
By understanding the properties, preparation methods, and applications of iron-yttrium compounds, researchers and industries can continue to explore and utilize these materials for advanced technological applications.
Propiedades
Número CAS |
12178-98-2 |
|---|---|
Fórmula molecular |
Fe9Y |
Peso molecular |
591.5 g/mol |
Nombre IUPAC |
iron;yttrium |
InChI |
InChI=1S/9Fe.Y |
Clave InChI |
VXOQNXRKSUQQIY-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


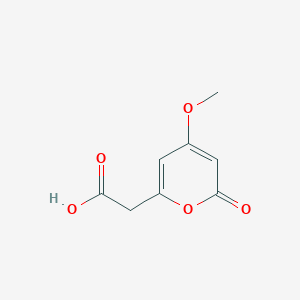
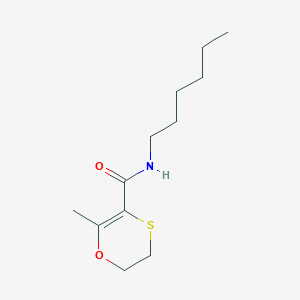
![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
